methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride
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Overview
Description
Methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride: is a chemical compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in pharmaceuticals, agrochemicals, and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the trifluoromethyl group, leading to the formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amine group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, the compound’s trifluoromethyl group is of particular interest due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. It is explored for its potential use in the treatment of various diseases, including cancer and neurological disorders .
Industry: Industrially, the compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and material science .
Mechanism of Action
The mechanism of action of methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Trifluoromethane: A simple compound with a trifluoromethyl
Biological Activity
Methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. The trifluoromethyl group and the pyrazole moiety contribute to its unique properties, influencing its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C7H10F3N3⋅HCl. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.
Research indicates that compounds containing the pyrazole structure often interact with various biological pathways. Specifically, studies have shown that pyrazole derivatives can inhibit kinases involved in cell signaling pathways, such as p21-activated kinases (PAKs) and phosphoinositide-dependent kinase 1 (PDK1) . This inhibition can lead to reduced cell proliferation and migration in cancer cell lines, suggesting potential anticancer properties.
Anticancer Activity
A study involving a related pyrazole compound (OSU-03012) demonstrated significant inhibition of cancer cell proliferation through PAK inhibition. The compound was shown to reduce AKT phosphorylation, which is crucial for cell survival and growth . Such findings suggest that this compound may exhibit similar anticancer effects.
Inhibition of Kinase Activity
In vitro assays have confirmed that pyrazole derivatives can inhibit kinase activity at low concentrations. This is particularly relevant for designing targeted therapies in cancer treatment . The ability to inhibit ATP binding sites in kinases indicates a potential for selective therapeutic action.
Research Findings
Properties
Molecular Formula |
C8H13ClF3N3 |
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Molecular Weight |
243.66 g/mol |
IUPAC Name |
N-methyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12F3N3.ClH/c1-6-5-7(8(9,10)11)13-14(6)4-3-12-2;/h5,12H,3-4H2,1-2H3;1H |
InChI Key |
DNDGSPUOOWGGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC)C(F)(F)F.Cl |
Origin of Product |
United States |
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